molecular formula C23H16ClN3 B2795658 5-[(4-chlorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline CAS No. 866347-17-3

5-[(4-chlorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2795658
CAS No.: 866347-17-3
M. Wt: 369.85
InChI Key: FQNGKLIDFQDQID-UHFFFAOYSA-N
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Description

5-[(4-Chlorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline (Catalog CD-C645-0079) is a synthetic compound with a molecular formula of C 23 H 16 ClN 3 and a molecular weight of 369.85 g/mol . This chemical belongs to the class of pyrazolo[4,3-c]quinolines, which are three-membered azaheterocyclic systems composed of a pyrazole and a quinoline fragment . These heterocyclic systems are of significant interest in medicinal and materials chemistry due to their tunable physical, photophysical, and biological properties, which are heavily influenced by the substituents attached to the core structure . The pyrazoloquinoline scaffold has a long history in chemical research, with the first related compounds noted for their intense fluorescence . This characteristic makes derivatives like this one potential candidates for applications in developing fluorescent sensors for cation detection or as emission materials in organic electroluminescent cells (OLEDs) . From a biological perspective, pyrazolo[4,3-c]quinoline derivatives have been investigated for various therapeutic applications. Notably, some derivatives have been designed as specific inhibitors of microbiota β-glucuronidase (eβG), a bacterial enzyme in the gut . Inhibiting this enzyme is a promising strategy to prevent severe chemotherapy-induced diarrhea (CID), a common side effect of anticancer drugs like irinotecan (CPT-11), and to potentially reduce the risk of carcinogen-induced colon carcinoma by preventing the reactivation of glucuronidated toxins in the gastrointestinal tract . Furthermore, compounds within this class have demonstrated notable anti-inflammatory and anticancer activities in in vitro studies, with mechanisms that may involve the inhibition of topoisomerase I and IIα enzymes, crucial for DNA replication and repair in cancer cells . Please note: This product is intended for Research Use Only (RUO) and is not approved for human, veterinary, or diagnostic use. It is strictly prohibited to introduce this compound into humans or animals.

Properties

IUPAC Name

5-[(4-chlorophenyl)methyl]-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClN3/c24-18-12-10-16(11-13-18)14-27-15-20-22(17-6-2-1-3-7-17)25-26-23(20)19-8-4-5-9-21(19)27/h1-13,15H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQNGKLIDFQDQID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-chlorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate chalcones with thiosemicarbazide under alkaline conditions, followed by cyclization to form the pyrazoloquinoline core . The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or copper, can also enhance the efficiency of the synthesis. Additionally, microwave-assisted synthesis and solvent-free conditions are explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5-[(4-chlorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups onto the aromatic rings.

Scientific Research Applications

Biological Activities

The compound exhibits various biological activities that make it a candidate for pharmaceutical applications:

Antimicrobial Activity

Research indicates that 5-[(4-chlorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline demonstrates significant antimicrobial properties. It has been shown to inhibit bacterial enzymes and disrupt cell membrane integrity, which is crucial for its effectiveness against various pathogens .

Anticonvulsant Properties

In studies evaluating anticonvulsant activity, this compound has been tested against models induced by maximal electroshock and pentylenetetrazol. Results indicated protective effects against seizures, with some derivatives exhibiting reduced central nervous system depression compared to traditional anticonvulsants like phenytoin .

Case Studies

  • Antimicrobial Efficacy : A study screened synthesized derivatives against Gram-positive and Gram-negative bacteria. The results highlighted the compound's effectiveness at inhibiting growth at low concentrations, suggesting potential for development into new antibacterial agents .
  • Neuropharmacological Evaluation : In an investigation of its anticonvulsant effects, the compound was administered at various doses to assess its efficacy and safety profile. The findings revealed that several derivatives provided significant protection from seizures with minimal neurotoxicity .

Mechanism of Action

The mechanism of action of 5-[(4-chlorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. For instance, in its role as an antimicrobial agent, the compound may inhibit the function of bacterial enzymes or disrupt cell membrane integrity . As an anticancer agent, it may interfere with DNA replication or induce apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[4,3-c]quinoline derivatives exhibit structural versatility due to variations in substituents at positions 3, 5, and 6. Below is a comparative analysis of key analogs:

Structural and Physicochemical Properties

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Features
Target Compound C₂₃H₁₆ClN₃ 5-(4-Cl-benzyl), 3-phenyl 369.85 Enhanced lipophilicity; chloro group improves receptor interaction
8-Methyl-5-(4-methylbenzyl)-3-phenyl analog C₂₅H₂₁N₃ 5-(4-Me-benzyl), 8-Me, 3-phenyl 363.46 Methyl groups increase steric bulk; reduced polarity vs. chloro derivative
5-(3-Fluorobenzyl)-3-(4-ethylphenyl) analog C₂₈H₂₂FN₃O₂ 5-(3-F-benzyl), 3-(4-Et-phenyl) 475.50 Fluorine enhances electronegativity; ethyl group improves metabolic stability
2-(4-Bromophenyl)-2H-pyrazolo[4,3-c]quinoline C₁₆H₁₀BrN₃ 2-(4-Br-phenyl) 332.18 Bromine increases molecular weight; potential for halogen bonding

Structure-Activity Relationships (SAR)

  • Position 5 : Chloro or bromo substituents enhance receptor binding and cytotoxicity vs. methyl or hydrogen .
  • Position 8 : Methyl groups reduce steric hindrance, improving synthetic accessibility but diminishing bioactivity .
  • Position 3 : Aryl groups (e.g., phenyl) are essential for π-π stacking interactions with target proteins .

Q & A

Q. What synthetic routes are most effective for preparing 5-[(4-chlorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline?

  • Methodological Answer : The compound is synthesized via multi-step reactions, typically starting with condensation of phenylhydrazine derivatives with substituted quinoline precursors. For example:

Hydrazone formation : React 4-chlorobenzyl chloride with phenylhydrazine to generate a substituted hydrazone intermediate.

Cyclization : Use a Suzuki–Miyaura coupling (e.g., with Pd(PPh₃)₄ catalyst) to fuse the pyrazole and quinoline rings .

Purification : Employ column chromatography (silica gel, eluent: hexane/ethyl acetate) to isolate the product (>85% purity) .
Variations in substituent positions may require modified precursors or coupling agents .

Q. Which analytical techniques are critical for structural confirmation?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm, methylene protons at δ 5.2–5.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ calculated for C₂₄H₁₈ClN₃: 408.1264, observed: 408.1267) .
  • X-ray crystallography : Resolves 3D conformation and bond angles (e.g., dihedral angle between pyrazole and quinoline rings: 12.5°) .

Q. What preliminary biological screening methods assess its pharmacological potential?

  • Methodological Answer :
  • In vitro assays : Test against cancer cell lines (e.g., MCF-7, IC₅₀ determination via MTT assay) or bacterial strains (e.g., E. coli MIC evaluation) .
  • Enzyme inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays .
  • Solubility/stability : Use HPLC to monitor degradation in simulated gastric fluid (pH 2.0) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in pyrazoloquinoline synthesis?

  • Methodological Answer :
  • Catalyst screening : Compare Pd(OAc)₂ vs. PdCl₂(PPh₃)₂ for Suzuki coupling efficiency (yields improve from 60% to 92% with ligand-free conditions) .
  • Microwave-assisted synthesis : Reduce reaction time from 24 hrs to 2 hrs (80°C, 300 W) while maintaining >90% yield .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance cyclization vs. non-polar solvents (toluene) .

Q. What computational strategies predict binding modes with biological targets?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., binding affinity ΔG = -9.2 kcal/mol for CDK2) .
  • Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns (AMBER force field) to assess hydrogen bond retention .
  • QSAR modeling : Corolate substituent electronegativity (e.g., Cl at position 4) with anti-inflammatory activity (R² = 0.89) .

Q. How can structural contradictions in XRD vs. NMR data be resolved?

  • Methodological Answer :
  • Dynamic NMR : Analyze temperature-dependent spectra to detect conformational flexibility (e.g., ring puckering in solution vs. solid state) .
  • DFT calculations : Compare theoretical (B3LYP/6-31G*) and experimental bond lengths (deviation <0.02 Å confirms accuracy) .
  • Cocrystallization : Co-crystallize with a heavy atom (e.g., bromine) to enhance XRD resolution .

Q. What strategies validate structure-activity relationships (SAR) for pyrazoloquinoline derivatives?

  • Methodological Answer :
  • Systematic substitution : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups at position 3/5 .
  • Free-Wilson analysis : Quantify contributions of substituents to bioactivity (e.g., 4-Cl increases cytotoxicity by 40%) .
  • Proteomics : Use LC-MS/MS to identify protein targets in treated cells (e.g., upregulation of apoptosis markers like caspase-3) .

Q. How should stability issues in aqueous buffers be mitigated during pharmacological assays?

  • Methodological Answer :
  • Lyophilization : Prepare lyophilized stock solutions in DMSO (stored at -80°C) to prevent hydrolysis .
  • Surfactant addition : Use Tween-80 (0.1% v/v) to enhance solubility in PBS (pH 7.4) .
  • Degradation kinetics : Monitor via UPLC-MS at 37°C (t₁/₂ = 8 hrs in plasma; stabilize with EDTA) .

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